molecular formula C23H16N2O4 B149475 oxonol V CAS No. 61389-30-8

oxonol V

Cat. No.: B149475
CAS No.: 61389-30-8
M. Wt: 384.4 g/mol
InChI Key: KUINQLKLKSFJME-UFRBDIPQSA-N
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Description

Anionic dye. Fluorescent membrane potential indicator. Carries a negative electric charge. Monitors positive membrane potentials inside vesicles. Provides estimates of transmembrane potentials.
Oxonol V is a sensitive slow-response probe for measuring cellular membrane potential. In general, slow-response probes exhibit potential-dependent changes in their transmembrane distribution that are accompanied by a fluorescence change. Please also see bottom of the page for more related products.

Scientific Research Applications

Interaction with Lipid Vesicles

Oxonol V has been studied for its interaction with lipid vesicles. Clarke and Apell (1989) found that on mixing with vesicles, this compound exhibits an increase in fluorescence, which occurs in two phases. The rapid phase is due to binding to the lipid membrane, and the slower phase may be due to a change in dye conformation or position within the membrane (Clarke & Apell, 1989).

Monitoring Membrane Potential in Yeast Plasma Membrane

Holoubek et al. (2003) employed this compound for monitoring membrane potential (Delta(psi)) generated by Schizosaccharomyces pombe plasma membrane H(+)-ATPase reconstituted into vesicles. This compound was found to have superior sensitivity to Delta(psi) at very low concentration of reconstituted vesicles (Holoubek, Večeř, Opekarová & Sigler, 2003).

Estimating Transmembrane Potential of Chromaffin Granules

Scherman and Henry (1980) used this compound to estimate the transmembrane potential of chromaffin granules, which is generated by a resting-state Donnan equilibrium or an ATP-driven proton pump. They observed fluorescence and absorption changes in response to ATP addition, suggesting the potential for using this compound in studying energization in cellular components (Scherman & Henry, 1980).

Other Applications

  • This compound has been used in bacterial viability studies, as observed by Deere et al. (1995) in testing Aeromonas salmonicida sensitivity to antibiotics (Deere, Porter, Edwards & Pickup, 1995).
  • Ahmed and Krishnamoorthy (1994) investigated the response of this compound in mitochondrial proton pumps, observing changes in fluorescence intensity in different conditions (Ahmed & Krishnamoorthy, 1994).
  • This compound has been employed in studies of cortical spreading depression and seizure activity, as noted by Evans and Smith (1987) (Evans & Smith, 1987).

Mechanism of Action

Target of Action

Oxonol V is primarily targeted towards the large-conductance Ca2±activated K+ (BK) channel . The BK channel plays a crucial role as a key molecule in the negative feedback mechanism regulating membrane excitability and cellular Ca2+ in various cell types .

Mode of Action

This compound interacts with its targets, the BK channels, by acting as a potent BK channel activator . The application of this compound significantly increases whole-cell BK channel currents . It activates whole-cell rBKαβ1 and rBKαβ4 currents in the same concentration range but partially blocks rBKαβ2 currents .

Biochemical Pathways

The BK channel is activated by both the increase of intracellular Ca2+ concentration and membrane depolarization . This compound, being a BK channel activator, likely affects these pathways and their downstream effects.

Pharmacokinetics

It is known that this compound is a slow-response sensitive probe for measuring cellular membrane potential . This suggests that it may have a relatively slow absorption and distribution phase, allowing it to remain in the system for a longer period of time to exert its effects.

Result of Action

The result of this compound’s action is an increase in BK channel currents . This leads to a shift in the activation voltage of the BK channel current to the negative direction .

Action Environment

The action of this compound can be influenced by the environment in which it is used. For instance, the interaction of this compound with unilamellar dioleoylphosphatidylcholine vesicles was investigated using a fluorescence stopped-flow technique . At low dye/lipid concentration ratios, the dye exhibits an increase in fluorescence, which occurs in two phases . This suggests that the lipid environment can influence the action of this compound.

Biochemical Analysis

Biochemical Properties

Oxonol V plays a significant role in biochemical reactions, particularly in monitoring membrane potentials . It carries a negative electric charge and is capable of monitoring positive membrane potentials inside vesicles . This interaction with the membrane potential is crucial in understanding the dynamics of cellular processes.

Cellular Effects

The effects of this compound on cells are primarily related to its ability to indicate changes in membrane potential . It provides estimates of transmembrane potentials, which are essential in understanding cellular function, including cell signaling pathways and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through its interaction with the cell membrane. It binds to the membrane and responds to changes in the membrane potential . This binding interaction allows this compound to serve as a potent indicator of membrane potential changes.

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been observed to provide consistent and reliable measurements of membrane potential over time . Its stability and resistance to degradation make it a valuable tool for long-term studies of cellular function.

Dosage Effects in Animal Models

While specific studies on the dosage effects of this compound in animal models are limited, it is generally used at nanomolar concentrations for membrane potential measurements

Metabolic Pathways

Its primary function is related to the monitoring of membrane potentials, suggesting its involvement in pathways related to cellular signaling and ion transport .

Transport and Distribution

This compound is known to interact with the cell membrane, indicating that it is likely transported and distributed within cells and tissues via mechanisms related to membrane interaction

Subcellular Localization

The subcellular localization of this compound is primarily at the cell membrane, where it interacts with the membrane potential . It does not appear to be directed to specific compartments or organelles via targeting signals or post-translational modifications.

Properties

IUPAC Name

(4Z)-4-[(2E,4E)-5-(5-oxo-3-phenyl-2H-1,2-oxazol-4-yl)penta-2,4-dienylidene]-3-phenyl-1,2-oxazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16N2O4/c26-22-18(20(24-28-22)16-10-4-1-5-11-16)14-8-3-9-15-19-21(25-29-23(19)27)17-12-6-2-7-13-17/h1-15,24H/b9-3+,14-8+,19-15-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUINQLKLKSFJME-UFRBDIPQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)ON2)C=CC=CC=C3C(=NOC3=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=C(C(=O)ON2)/C=C/C=C/C=C\3/C(=NOC3=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61389-30-8
Record name Oxonol V
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061389308
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(5-(5-Hydroxy-3-phenyl-4-isoxazolyl)-2,4-pentadienylidene)-phenyl-isoxazolone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-(5-(5-HYDROXY-3-PHENYL-4-ISOXAZOLYL)-2,4-PENTADIEN-1-YLIDENE)-3-PHENYL-5(4H)-ISOXAZOLONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5MBE8Z16VP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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